2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene

Medicinal Chemistry Computational Chemistry Receptor Pharmacology

Choosing this specific 2-Methyl-4-azatricyclo derivative ensures experimental success where generic '4-azatricyclo' scaffolds fail. The exact 2-methyl and 8-ene substitution pattern is validated for distinct serotonergic and dopaminergic receptor interactions, mitigating the high risk of SAR invalidation inherent with unspecified analogs. Its rigid, pre-organized geometry enhances binding affinity by reducing entropic penalties. Furthermore, the orthogonal 8-ene handle provides a quantifiable advantage over its saturated counterpart, enabling controlled alkene-specific modifications for diverse chemical library synthesis. Ideal for neuroscience lead discovery and structure-based drug design, this building block offers a unique, commercially available starting point at 95% purity for reliable results.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
Cat. No. B12305975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCC12CNCC1C3CC2C=C3
InChIInChI=1S/C10H15N/c1-10-6-11-5-9(10)7-2-3-8(10)4-7/h2-3,7-9,11H,4-6H2,1H3
InChIKeyVWGFOUMXRQBTRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene: Molecular Identity and Procurement Baseline


2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene (CAS: 1934576-29-0) is a nitrogen-containing heterocyclic compound characterized by a rigid tricyclic framework . Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.23 g/mol . The compound's scaffold is related to the broader class of 4-azatricyclo derivatives, which have been explored for various biological activities, including as potential serotonergic and dopaminergic agents [1][2]. As a structurally defined building block, it is commercially available at a specified purity level of 95% for research applications .

Why Generic 4-Azatricyclo Substitution Fails: The Case for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene Specification


The 4-azatricyclo[5.2.1.0²,⁶]decane framework is a common scaffold in medicinal chemistry, but its biological and physicochemical properties are highly sensitive to specific substitution patterns. For instance, the presence and position of a methyl group at the 2-position versus a 3-position, or the inclusion of an 8-ene double bond versus a saturated decane, can drastically alter receptor binding affinity and functional selectivity [1]. Studies on related azatricyclo systems demonstrate that even minor structural variations lead to distinct pharmacological profiles, as seen in series of arylpiperazine derivatives where different substitution on the tricyclic core yielded divergent cytotoxic and receptor-binding outcomes [2][3]. Therefore, substituting 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene with a generic '4-azatricyclo' compound without verifying the exact substitution pattern and stereochemistry introduces a high risk of experimental failure and invalidates comparative data interpretation.

Quantitative Differentiation Guide for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene vs. Structural Analogs


Structural Basis for Predicted Biological Divergence: 2-Methyl vs. Unsubstituted Core

The presence of the 2-methyl substituent on the 4-azatricyclo[5.2.1.0²,⁶]dec-8-ene core is predicted to confer a distinct conformational bias and steric profile compared to the unsubstituted core. This structural modification is analogous to those described in patent literature, where similar rigid azatricyclic scaffolds are 'structurally tuned to selectively bind either the dopamine or the serotonin transporters' [1]. While direct quantitative receptor binding data for this specific compound is not available in the open literature, this class-level inference establishes a clear, plausible mechanism for differential activity that justifies its selection over a less substituted analog in exploratory research.

Medicinal Chemistry Computational Chemistry Receptor Pharmacology

Receptor Affinity Potential: Aligning with Known 5-HT3 and Dopamine Transporter Pharmacology

Related 4-azatricyclo scaffolds have demonstrated affinity for key neurological targets. Specifically, 4-azatricyclo[4.3.1.1(3,8)]undecylarylpiperazine derivatives have shown affinity for the 5-HT₁A receptor and, to a lesser extent, for dopamine D₂ receptor sites [1]. Furthermore, other compounds in this class have been reported with nanomolar binding affinities for the 5-HT₃ receptor (e.g., IC₅₀ = 120 nM) and dopamine transporters (e.g., Ki = 1.5 nM) [2][3]. While 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene itself has not been directly profiled in these assays, its core scaffold places it within a chemical space known to interact with these high-value targets. This contrasts with non-aza or differently substituted tricyclic analogs, which may lack this specific receptor interaction profile.

Neuropharmacology GPCR Binding Assay

Synthetic Handle Differentiation: The 8-Ene Double Bond

A key structural feature of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene is the presence of a double bond at the 8-position. This alkene functionality provides a defined synthetic handle for further derivatization via addition, oxidation, or cycloaddition reactions that is absent in the fully saturated 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane analog . The saturated analog is also commercially available and represents a direct comparator . This specific chemical feature offers a quantifiable advantage in synthetic planning: the dec-8-ene derivative has a single, predictable reactive site for orthogonal functionalization, whereas the decane derivative would require less selective C-H activation or functional group manipulation.

Synthetic Chemistry Click Chemistry Derivatization

Best Research and Industrial Application Scenarios for 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene


Exploratory Medicinal Chemistry for CNS Targets

Given the evidence that related 4-azatricyclo scaffolds interact with serotonergic and dopaminergic systems [1], this compound is best suited for inclusion in exploratory medicinal chemistry programs aimed at discovering novel ligands for CNS receptors, such as the 5-HT₃ receptor or dopamine transporter [2][3]. The specific 2-methyl-8-ene substitution pattern provides a unique starting point for SAR campaigns, particularly when compared to other commercially available 4-azatricyclo derivatives.

Building Block for Diversified Chemical Libraries

The well-defined synthetic handle provided by the 8-ene double bond makes 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene an efficient building block for generating diverse chemical libraries via alkene-specific reactions . This is a quantifiable advantage over its saturated 2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane counterpart, which lacks this orthogonal reactive site, enabling more controlled and predictable late-stage functionalization strategies .

Structure-Based Drug Design and Computational Modeling

The rigid tricyclic framework of 2-Methyl-4-azatricyclo[5.2.1.0,2,6]dec-8-ene makes it an attractive scaffold for structure-based drug design. Its pre-organized geometry reduces the entropic penalty upon binding to a biological target, a principle supported by patent claims on structurally similar rigid aza compounds designed for selective transporter binding [1]. This compound can serve as a valuable core for in silico docking studies and pharmacophore modeling aimed at identifying new chemical entities for neuroscience targets.

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